molecular formula C19H36O5 B043705 1,2-Dioctanoyl-sn-glycerol CAS No. 60514-48-9

1,2-Dioctanoyl-sn-glycerol

Cat. No. B043705
CAS RN: 60514-48-9
M. Wt: 344.5 g/mol
InChI Key: ZQBULZYTDGUSSK-KRWDZBQOSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Dioctanoyl-sn-glycerol and related diacylglycerols involves strategic chemical methodologies to ensure the selective formation of the desired glycerol esters. A notable method is the use of protecting groups like the 9-fluorenylmethoxycarbonyl (FMOC) group for the selective protection of the glycerol moiety, enabling the synthesis of diacylglycerols with high yield and minimal acyl migration during deprotection and purification processes (Nyilas, 1997).

Molecular Structure Analysis

The molecular structure of 1,2-Dioctanoyl-sn-glycerol and its analogs has been extensively analyzed through techniques such as X-ray crystallography. For example, the mixed-chain triacylglycerol 1,2-dipalmitoyl-3-acetyl-sn-glycerol's crystal structure revealed a trilayer organization, with the glycerol backbone and acetate chains extending linearly, indicating the unique conformation of the glycerol in these molecules compared to their single-acid counterparts (Goto et al., 1992).

Chemical Reactions and Properties

1,2-Dioctanoyl-sn-glycerol's chemical behavior, especially its interaction with cellular components, is crucial for its role as a biochemical tool. It has been shown to depress cardiac L-type Ca2+ current independently of PKC activation, demonstrating its direct biochemical effects beyond enzyme activation pathways (Schreur & Liu, 1996).

Scientific Research Applications

  • Cellular Signaling and Phospholipid Metabolism : Emilsson, Wijkander, and Sundler (1986) found that 1,2-dioctanoyl-sn-glycerol stimulates phospholipase A-type cleavage of phosphatidylinositol and releases arachidonic acid from macrophage phospholipids, suggesting a role in protein-mediated cellular signaling (Emilsson, Wijkander, & Sundler, 1986).

  • Protein Kinase C (PKC) Interaction : MacEwan et al. (1993) noted that 1,2-dioctanoyl-sn-glycerol has a reduced affinity for protein kinase C alpha, impacting phosphorylation activity in tissues with lower PKC alpha content (MacEwan et al., 1993).

  • Cardiac Function : Schreur and Liu (1996) discovered that 1,2-dioctanoyl-sn-glycerol inhibits cardiac L-type calcium current in rat ventricular myocytes, potentially by facilitating channel inactivation and decreasing channel availability, independent of PKC activation (Schreur & Liu, 1996).

  • Crystal Structure Analysis : Goto et al. (1992) explored the crystal structure of 1,2-dipalmitoyl-3-acetyl-sn-glycerol, finding a unique glycerol conformation distinct from single acid triacylglycerols and 1,2-diacyl-sn-glycerols (Goto et al., 1992).

  • Synthesis of Optically Active Polyunsaturated Diacylglycerols : Duralski, Spooner, and Watts (1989) demonstrated a method for synthesizing optically active polyunsaturated diacylglycerols such as 1,2-dilinoleoyl-sn-glycerol with high optical purity (Duralski, Spooner, & Watts, 1989).

  • Efficient Asymmetric Synthesis : Vilchèze and Bittman (1994) presented an efficient, large-scale method for preparing chiral 1,2-diacyl-sn-glycerol with high enantiomeric excess and yield (Vilchèze & Bittman, 1994).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(2S)-3-hydroxy-2-octanoyloxypropyl] octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBULZYTDGUSSK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311778
Record name 1,2-Dioctanoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(8:0/8:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0116368
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,2-Dioctanoyl-sn-glycerol

CAS RN

60514-48-9
Record name 1,2-Dioctanoyl-sn-glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60514-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060514489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dioctanoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,430
Citations
DJ MacEwan, R Mitchell, MS Johnson… - European Journal of …, 1993 - Elsevier
The effect of 1,2-diacylglycerols on specific binding of [ 3 H]phorbol 12,13-dibutyrate to cytosolic protein kinase C (PKC) was investigated in tissues reported to contain different …
Number of citations: 9 www.sciencedirect.com
KD Schreur, S Liu - American Journal of Physiology-Cell …, 1996 - journals.physiology.org
The present study examines the effect of 1,2-dioctanoyl-sn-glycerol (DiC8), a diacylglycerol analogue, on L-type Ca2+ current (ICa,L) in adult rat ventricular myocytes using whole cell …
Number of citations: 16 journals.physiology.org
JA Badwey, JM Robinson, PG Heyworth… - Journal of Biological …, 1989 - ASBMB
Neutrophils treated with 1,2-dioctanoyl-sn-glycerol (DiC8) are known to release large quantities of superoxide (O 2 - ) and to exhibit an intense phosphorylation of two proteins with …
Number of citations: 65 www.jbc.org
M Issandou, F Bayard, JM Darbon - Cancer research, 1988 - AACR
We have investigated the effects of phorbol ester 12-O-tetradecanoyl-phorbol-13-acetate (TPA) and permeant diacylglycerol 1,2-dioctanoyl-sn-glycerol (DiC 8 ) on MCF-7 cell …
Number of citations: 83 aacrjournals.org
Y Ozaki, Y Yatomi, T Kariya, S Kume - Biochimica et Biophysica Acta (BBA) …, 1989 - Elsevier
The potentiation by 1,2-dioctanoyl-sn-glycerol (DiC 8 ) of ionomycin-induced platelet production of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and 12-hydroxy-5,8,10,14-…
Number of citations: 13 www.sciencedirect.com
YE Hwang, ES Moon, MY Kim - YAKHAK HOEJI, 1991 - koreascience.kr
The effect of diacylglycerol on glucose release was studied by using 1, 2-dioctanoyl-sn-glycerol ($ diC_8 $), a cell permeable diacylglycerol, in perfused rat liver. The glucose release …
Number of citations: 2 koreascience.kr
DJ MacEwan, R Mitchell - FEBS letters, 1991 - Elsevier
The depolarisation-induced influx of 45 Ca 2+ into anterior pituitary tissue and GH 3 cells through ‘L’-type, nimodipine-sensitive channels was investigated. In anterior pituitary prisms, …
Number of citations: 19 www.sciencedirect.com
JN Houchat, E Taillebois, SH Thany - Neurotoxicology, 2020 - Elsevier
We previously demonstrated that the cockroach α-bungarotoxin-sensitive nicotinic acetylcholine receptors, nAChR1 and nAChR2 subtypes, are differently sensitive to intracellular …
Number of citations: 3 www.sciencedirect.com
G Boonen, BM De Koster, JGR Elferink - Agents and Actions, 1993 - Springer
Migration activated by fMet-Leu-Phe is inhibited by GTP[S] and is little affected by protein kinase C inhibitors. We investigated the effects of GTP[S] and the protein kinase C inhibitor …
Number of citations: 9 link.springer.com
R Bru, E Blochliger, PL Luisi - Archives of biochemistry and biophysics, 1993 - Elsevier
sn-1 ,2-Diacylglycerol cholinephosphotransferase from pig liver microsomes was partially purified through a procedure involving solubilization with sodium cholate and chromatography …
Number of citations: 14 www.sciencedirect.com

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